molecular formula C24H30N2O3 B587480 Chromafenozide-d9 CAS No. 1794964-23-0

Chromafenozide-d9

Cat. No.: B587480
CAS No.: 1794964-23-0
M. Wt: 403.57
InChI Key: HPNSNYBUADCFDR-ASMGOKTBSA-N
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Description

Chromafenozide-d9, also known as Chromafenozide, is a chemical compound commonly used as an insecticide. The suffix “-d9” indicates that this compound is a deuterated form, meaning that certain hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling is significant in research and analytical studies as deuterated compounds can be tracked or quantified in chemical reactions or biological systems due to their unique mass .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromafenozide-d9 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Chromafenozide molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Chromafenozide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chromafenozide-d9 is widely used in scientific research due to its unique properties:

Mechanism of Action

Chromafenozide-d9 acts as an ecdysone agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to the ecdysone receptor in insects, triggering a cascade of molecular events that lead to molting and eventually death. This mechanism is highly specific to lepidopteran larvae, making this compound an effective and selective insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromafenozide-d9 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSNYBUADCFDR-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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